molecular formula C8H8N2O2S B1531742 3-Amino-4-methanesulfonylbenzonitrile CAS No. 1153524-12-9

3-Amino-4-methanesulfonylbenzonitrile

Cat. No. B1531742
CAS RN: 1153524-12-9
M. Wt: 196.23 g/mol
InChI Key: BXNFCNDOPWCHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methanesulfonylbenzonitrile is a laboratory chemical used for scientific research and development . It has the molecular formula C₈H₈N₂O₂S .


Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-4-methanesulfonylbenzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Scientific Research Applications

Medicinal Chemistry: Synthesis of β-Lactams

3-Amino-4-methanesulfonylbenzonitrile: is utilized in the synthesis of monocyclic β-lactams, which are crucial structural motifs in medicinal chemistry . These compounds exhibit a range of biological activities, including antibacterial, anticancer, and cholesterol absorption inhibitory activities. The synthesis involves Staudinger cycloaddition and subsequent challenging deprotection methods, leading to new β-lactams with potential pharmacological activities.

Spectroscopy: Solvent Interactions

In spectroscopic studies, the compound’s derivatives have been evaluated for their solvent interactions . The positional effect of the amino group on the properties of aminobenzenesulphonic acid derivatives is significant, affecting their solubility and vibrational properties, which are crucial for understanding the behavior of these compounds in various environments.

Photoelectronic Devices: Charge Transfer Properties

The amino group’s position in compounds like 3-Amino-4-methanesulfonylbenzonitrile can influence photoinduced intramolecular charge transfer, which is vital for the development of photoelectronic devices . This property is exploited in photodetectors, continuous lasers, and biological applications due to the presence of both proton donor and acceptor centers.

Dye Synthesis: Azo Dyes

This compound serves as a precursor in the synthesis of azo dyes, which are widely used in the textile industry . The incorporation of heterocyclic moieties into the azo dye scaffold enhances the bioactive properties of the target derivatives, leading to a wide range of applications, including antibacterial and antifungal activities.

Concrete Additives: Corrosion Inhibition

In the construction industry, 3-Amino-4-methanesulfonylbenzonitrile and its derivatives can be used as organic corrosion inhibitors (OCIs) in reinforced concrete . These compounds help prevent concrete deterioration by inhibiting destructive corrosion processes, thereby extending the lifespan of concrete structures.

Pharmaceuticals: Reference Standards

The compound is also important in the pharmaceutical industry as a reference standard for testing and ensuring the quality of pharmaceutical products . High-quality reference standards are essential for accurate results in pharmaceutical testing, making this compound a valuable asset in quality control processes.

Safety And Hazards

The safety data sheet for a similar compound, 4-Aminobenzonitrile, indicates that it is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Similar precautions should be taken when handling 3-Amino-4-methanesulfonylbenzonitrile.

Relevant Papers One relevant paper discusses the use of a novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymer as an adsorbent for the separation and recovery of Pd (II) from a mixed solution containing Pt, Pd, and Rh . The study found that the new PANI–AMB adsorbent showed efficient adsorption and separation of palladium from the leaching liquor of spent automotive catalysts, as well as good stability and reusability .

properties

IUPAC Name

3-amino-4-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNFCNDOPWCHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methanesulfonylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-methanesulfonylbenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-4-methanesulfonylbenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Amino-4-methanesulfonylbenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Amino-4-methanesulfonylbenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Amino-4-methanesulfonylbenzonitrile
Reactant of Route 6
3-Amino-4-methanesulfonylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.